

# A Comparative Analysis of Calcium Selenate on Crop Yield and Quality

Author: BenchChem Technical Support Team. Date: December 2025



An Objective Guide for Researchers and Agricultural Scientists

The strategic application of selenium (Se) in agriculture, a practice known as biofortification, has garnered significant attention for its potential to enhance the nutritional value of crops and improve plant resilience. Among the various forms of selenium used, selenate (SeO<sub>4</sub><sup>2-</sup>) is recognized for its high bioavailability to plants. This guide provides a comparative study of **calcium selenate**'s effects on crop yield and quality, with data primarily derived from studies using sodium selenate, a closely related and widely researched form of selenate. The selenate ion is the primary driver of the observed effects, making this data a strong proxy for the performance of **calcium selenate**. This document is intended for researchers, scientists, and professionals in drug development interested in the agricultural applications of selenium.

# **Comparative Performance of Selenate on Crop Yield**

The application of selenate can have varying effects on crop yield, which is often dependent on the application rate, method, crop species, and prevailing environmental conditions. While selenium is not classified as an essential nutrient for most plants, numerous studies have reported positive, neutral, or occasionally negative impacts on yield.

In a two-year field study on wheat, soil application of selenium at 2 mg kg<sup>-1</sup> resulted in a 6% increase in grain yield compared to the control group with no selenium application.[1] Conversely, foliar application of selenium in the same study did not produce a significant effect on wheat yield.[1] Similarly, research on maize has shown that foliar application of sodium selenate at rates up to 100 g Se ha<sup>-1</sup> did not statistically affect yields or biomass.[2] Field



studies on durum wheat also indicated that selenium application, including a foliar spray of sodium selenate, increased selenium concentration in the grain without negatively impacting crop stand, biomass yield, or grain yield.[3][4]

It is crucial to note that excessive application of selenium can lead to toxicity and a subsequent reduction in yield. For instance, a study on potatoes demonstrated that a selenium dose of 0.75 mg kg<sup>-1</sup> increased tuber yield by 4%, but a higher dose of 5 mg kg<sup>-1</sup> led to a 17% decrease in yield.[5]

Table 1: Effect of Selenate Application on Crop Yield

Crop	Selenium Form	Application Method	Application Rate	Yield Change	Reference
Wheat	Selenate	Soil	2 mg kg <sup>-1</sup>	+6%	[1]
Wheat	Selenate	Foliar	Not specified	No significant effect	[1]
Maize	Sodium Selenate	Foliar	Up to 100 g Se ha <sup>-1</sup>	No significant effect	[2]
Durum Wheat	Sodium Selenate	Foliar	Not specified	No negative effects	[3][4]
Potato	Selenium	Not specified	0.75 mg kg <sup>-1</sup>	+4%	[5]
Potato	Selenium	Not specified	5 mg kg <sup>-1</sup>	-17%	[5]

## Impact of Selenate on Crop Quality

The application of selenate has been shown to significantly enhance the nutritional quality of crops, primarily by increasing their selenium content and influencing the concentration of other beneficial compounds.

### **Selenium Accumulation**

Foliar application of selenate is a highly effective method for increasing the selenium concentration in the edible parts of crops. In maize, foliar application of sodium selenate was



identified as the most effective form for enhancing total selenium content, with the greatest accumulation observed in the leaves.[6] A study on maize reported that for every 1 g of Se ha<sup>-1</sup> applied via foliar spray, the selenium concentration in the grains increased by 5.23  $\mu$ g kg<sup>-1</sup>.[2] Similarly, in two pea varieties, foliar application of sodium selenate in a dose-dependent manner enhanced the accumulation of selenium in the seeds.[7]

## **Nutritional Composition**

Beyond selenium content, selenate application can influence other quality parameters such as mineral content, protein levels, and antioxidant capacity.

A study on wheat showed that the application of a selenium-containing organic fertilizer significantly increased the calcium content of the grains.[8] In another study, foliar selenium treatment on wheat showed a highly significant correlation between selenium application rates and the concentration of macronutrients, including iron, zinc, calcium, and potassium.[9]

Regarding protein content, foliar application of selenium combined with urea as a nitrogen fertilizer has been found to considerably increase the protein fractions in wheat grain by boosting nitrogen metabolism.[9] However, another study reported that selenium application reduced several protein fractions in wheat, including albumins, globulins, prolamins, and glutelin, as well as total soluble protein.[10]

The antioxidant capacity of crops can also be enhanced through selenium biofortification. In tomato plants, both soil and foliar application of selenium increased the total antioxidant status of the fruit.[11] Low concentrations of selenite have been shown to promote the accumulation of primary metabolites like soluble proteins, sugars, and free amino acids, as well as secondary metabolites with antioxidant properties in Brassica rapa.[12]

Table 2: Effect of Selenate Application on Crop Quality Parameters



Crop	Selenium Form	Application Method	Key Quality Improveme nt	Specific Findings	Reference
Maize	Sodium Selenate	Foliar	Increased Se Content	1 g Se ha <sup>-1</sup> increased grain Se by 5.23 μg kg <sup>-1</sup>	[2]
Pea	Sodium Selenate	Foliar	Increased Se Content	Dose- dependent increase in seed Se	[7]
Wheat	Se-containing Organic Fertilizer	Soil	Increased Mineral Content	Significant increase in grain calcium content	[8]
Wheat	Selenate	Foliar	Increased Mineral Content	Correlation with increased Fe, Zn, Ca, K	[9]
Wheat	Selenate with Urea	Foliar	Increased Protein Fractions	Boosted nitrogen metabolism	[9]
Tomato	Sodium Selenite	Soil & Foliar	Increased Antioxidant Status	Enhanced total antioxidant status in fruit	[11]
Brassica rapa	Selenite	Not specified	Increased Metabolites	Increased soluble proteins, sugars, amino acids	[12]



# **Experimental Protocols**

Detailed methodologies are crucial for replicating and building upon existing research. Below are summaries of typical experimental protocols for selenium biofortification studies.

## **General Field Experiment Design**

Field experiments are often conducted using a randomized block design with multiple replications.[2] For instance, a study on maize used a randomized block design with three replications, where sodium selenate was applied at eight different levels (0, 5, 10, 15, 25, 50, 75, 100 g Se ha<sup>-1</sup>) via foliar spray when the plants reached a height of 50–70 cm.[2]

### **Application Methods**

- Foliar Application: A solution of the selenium compound (e.g., sodium selenate) is sprayed directly onto the plant foliage. To avoid runoff and ensure absorption, the solution is often applied in multiple smaller doses.[13] During application, the soil surface can be covered to prevent contamination.[13]
- Soil Application: The selenium compound is incorporated into the soil before planting or as a
  top-dressing during the growing season. The application rate is typically measured in mg or g
  per kg of soil or per hectare.

# Determination of Selenium Concentration in Plant Tissues

A common method for determining selenium concentration in plant tissues involves acid digestion followed by analysis using inductively coupled plasma mass spectrometry (ICP-MS) or hydride generation atomic fluorescence spectrometry (HG-AFS).

A detailed protocol for selenium analysis includes:

- Sample Preparation: Plant tissues are dried and ground into a fine powder.
- Digestion: A subsample is digested using a mixture of strong acids, such as nitric acid (HNO<sub>3</sub>) and perchloric acid (HClO<sub>4</sub>), or a combination of nitric acid and hydrogen peroxide (H<sub>2</sub>O<sub>2</sub>) in a microwave digestion system.[14][15]

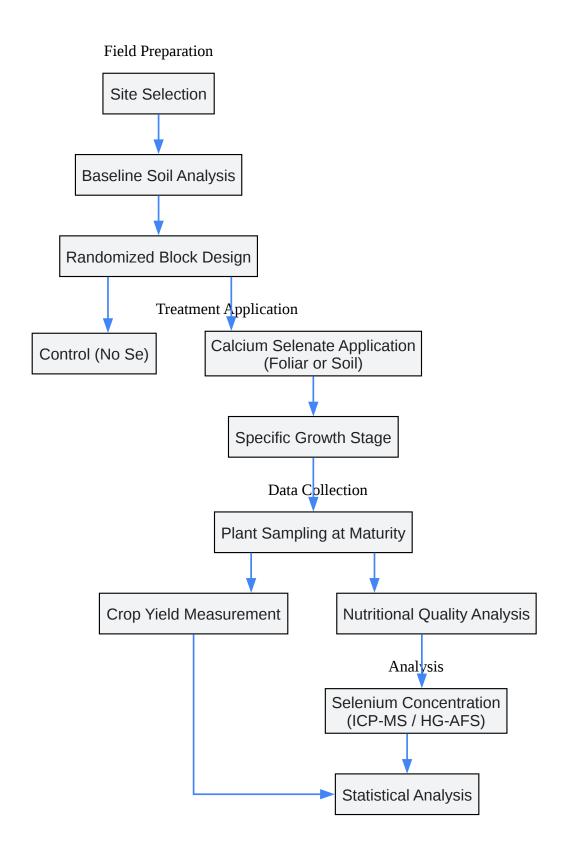


 Analysis: The selenium concentration in the digested solution is determined using analytical instrumentation like ICP-MS or HG-AFS.[14][16]

# Visualizing the Impact of Selenate

The following diagrams illustrate the experimental workflow for a typical selenium biofortification study and the metabolic pathway of selenate within a plant.

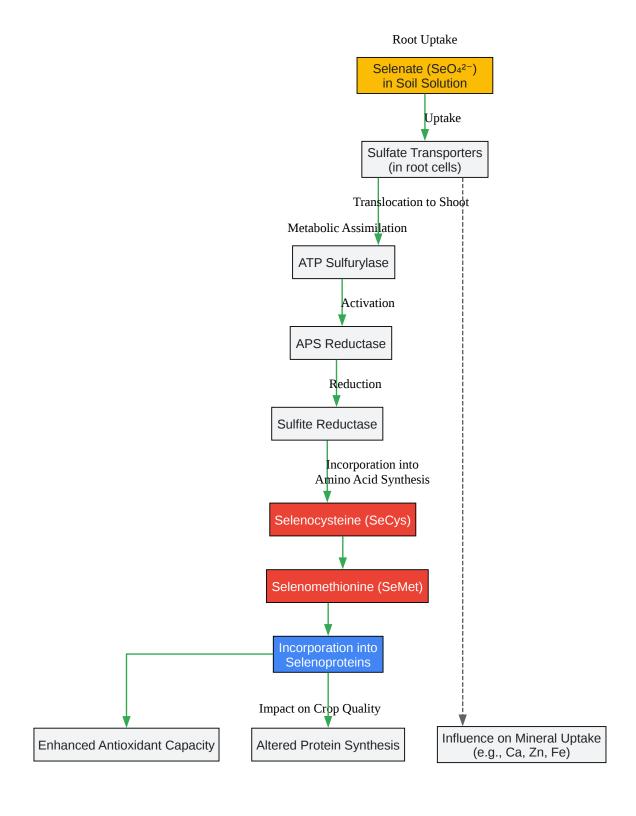




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Caption: Experimental workflow for a selenium biofortification study.





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Caption: Metabolic pathway of selenate in plants and its impact on quality.



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- To cite this document: BenchChem. [A Comparative Analysis of Calcium Selenate on Crop Yield and Quality]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b079894#comparative-study-of-calcium-selenate-on-crop-yield-and-quality]

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